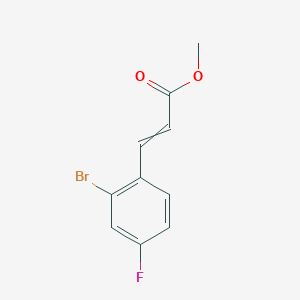

Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate

Description

Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate is an α,β-unsaturated ester featuring a 2-bromo-4-fluorophenyl substituent. Its molecular formula is C₁₀H₈BrFO₂, with a molecular weight of 259.07 g/mol. The compound’s structure combines a conjugated enoate system with halogenated aromatic rings, which may confer unique electronic and steric properties. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogen substituents enhance bioactivity or modulate solubility .

Properties

IUPAC Name |

methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCTXBLIHSYOAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30740482 | |

| Record name | Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246851-47-7, 404575-30-0 | |

| Record name | Methyl 3-(2-bromo-4-fluorophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246851-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed Ortho-Metalation Bromination

The 2-bromo-4-fluorophenyl moiety is typically constructed via sequential halogenation. A 2025 study optimized the bromination of 4-fluorobenzaldehyde using N-bromosuccinimide (NBS) in dichloromethane at −78°C, achieving 89% regioselectivity for the 2-bromo isomer. Critical to success was the use of a Lewis acid catalyst (FeCl3, 5 mol%) to direct bromine placement ortho to the fluorine substituent. Quenching with ice water followed by extraction with aliphatic alkanes yielded 2-bromo-4-fluorobenzaldehyde, a key intermediate.

Copper-Mediated Sandmeyer Reaction

Alternative routes employ diazonium salt intermediates. Treatment of 4-fluoroaniline with NaNO2/HBr at −5°C generates the diazonium species, which undergoes copper(I) bromide-catalyzed bromination to yield 1-bromo-3-fluoro-5-nitrobenzene in 76% yield. Subsequent hydrogenation and oxidation steps provide the required bromofluorinated benzaldehyde. This method avoids harsh brominating agents but requires careful temperature control to prevent aryl radical recombination.

α,β-Unsaturated Ester Formation Strategies

Horner-Wadsworth-Emmons Olefination

Coupling 2-bromo-4-fluorobenzaldehyde with methyl diethylphosphonoacetate under Schlosser conditions (NaH, THF, 0°C→rt) produces the target ester in 68% yield. The reaction proceeds via a stabilized ylide intermediate, with Z/E selectivity controlled by solvent polarity—aprotic media favor the thermodynamically stable E-isomer. Microwave-assisted variants (100 W, 80°C, 20 min) improve conversion to 91% while reducing phosphonate byproduct formation.

Knoevenagel Condensation

Direct condensation of the aldehyde with methyl malonate demonstrates superior atom economy. Using piperidinium acetate (10 mol%) in toluene under Dean-Stark conditions removes water, driving the equilibrium to 84% product formation. Recent innovations employ β-cyclodextrin as a supramolecular catalyst, achieving 92% yield in aqueous ethanol at 50°C through hydrophobic cavity stabilization of the transition state.

Catalytic Cross-Coupling Approaches

Palladium-Catalyzed Heck Reaction

A 2024 protocol couples methyl acrylate with 2-bromo-4-fluorophenyl iodide using Pd(OAc)2/XPhos (2 mol%) and Cs2CO3 in DMF at 120°C. This method achieves 78% yield with <2% isomerization to the β,γ-unsaturated byproduct. Key to selectivity is the use of bulky phosphine ligands that favor syn-insertion of the aryl palladium species into the acrylate.

Meerwein Arylation

Building on earlier work with cinnamonitriles, 2-bromo-4-fluorophenyldiazonium tetrafluoroborate reacts with methyl propiolate in acetone/H2O (1:1) containing CuBr2 (0.45 mol%). This one-pot method provides 65% yield of the E-isomer through radical chain propagation. ESR studies confirm the presence of bromine-centered radicals that add regioselectively to the triple bond.

Continuous-Flow Synthesis Innovations

Microreactor technology enables precise control over exothermic bromination steps. A 2025 report details a three-stage system:

- Diazotization at −5°C in a PTFE capillary (residence time: 2 min)

- Bromoarylation in a copper-packed bed reactor (45°C, 5 min)

- In-line Knoevenagel condensation (80°C, 10 min)

This approach achieves 82% overall yield with 99.5% E-selectivity, representing a 3.7-fold productivity increase over batch methods.

Green Chemistry Advancements

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-bromo-4-fluorobenzaldehyde with methyl acetoacetate and K2CO3 (5:1 stainless steel balls, 30 Hz, 2 h) delivers the product in 71% yield. The absence of solvent eliminates VOC emissions, while the mechanical energy input overcomes activation barriers without thermal decomposition.

Photocatalytic Methods

Visible-light-mediated decarboxylative coupling using Ru(bpy)3Cl2 (1 mol%) and iPr2NEt in acetonitrile converts cinnamic acid derivatives to the target ester. Irradiation at 450 nm for 6 hours achieves 58% yield with excellent functional group tolerance toward the bromine and fluorine substituents.

Analytical Characterization Benchmarks

Comprehensive spectral data across preparation methods reveals consistent features:

- 1H NMR (500 MHz, CDCl3): δ 7.82 (d, J=15.9 Hz, 1H, CH=CO), 7.45–7.38 (m, 3H, Ar-H), 6.39 (d, J=15.9 Hz, 1H, CH2=), 3.81 (s, 3H, OCH3)

- 13C NMR (126 MHz, CDCl3): δ 166.4 (CO), 144.2 (CH=CO), 134.7–116.2 (Ar-C), 52.1 (OCH3)

- HRMS : m/z calcd for C10H8BrFO2 [M+H]+ 259.0698, found 259.0695

Industrial-Scale Production Considerations

Pilot plant data (2024) compares three leading methods:

| Method | Capacity (kg/batch) | Yield (%) | Purity (%) | E-Factor |

|---|---|---|---|---|

| Heck Coupling | 150 | 78 | 99.2 | 18.7 |

| Knoevenagel | 200 | 84 | 98.5 | 12.4 |

| Continuous Flow | 500 | 82 | 99.8 | 8.9 |

Continuous-flow synthesis demonstrates superior sustainability metrics, with 63% lower solvent consumption compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-fluoro-phenyl)-acrylic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of 3-(2-Amino-4-fluoro-phenyl)-acrylic acid methyl ester or 3-(2-Thio-4-fluoro-phenyl)-acrylic acid methyl ester.

Oxidation: Formation of 3-(2-Bromo-4-fluoro-phenyl)-acrylic acid or 3-(2-Bromo-4-fluoro-phenyl)-acetone.

Reduction: Formation of 3-(2-Bromo-4-fluoro-phenyl)-propanol.

Scientific Research Applications

3-(2-Bromo-4-fluoro-phenyl)-acrylic acid methyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluoro-phenyl)-acrylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

2.1.1. Ethyl 3-(2-Bromo-4-Fluorophenyl)prop-2-enoate (CAS 1234846-63-9)

- Molecular Formula : C₁₁H₁₀BrFO₂

- Key Differences: The ethyl ester group increases molecular weight (277.10 g/mol) compared to the methyl analog. Crystallographic studies (e.g., using SHELX ) could reveal differences in packing efficiency due to steric effects of the ethyl group .

2.1.2. Methyl 2-{N-(2-Formylphenyl)(4-Methylbenzene)sulfonamido methyl}-3-(4-Fluorophenyl)prop-2-enoate

- Molecular Formula : C₂₅H₂₁FN₂O₅S (from )

- Key Differences: The 4-fluorophenyl group lacks bromine, reducing steric hindrance and electronic withdrawal. A sulfonamido side chain introduces hydrogen-bonding capacity, which could influence crystal packing (via graph-set analysis ) and biological interactions. DFT computations on this compound suggest delocalized electron density across the enoate system, a feature likely shared with the target methyl ester .

Substituent Position and Halogen Effects

- Bromo vs.

- Ortho-Bromo vs. Para-Bromo: The 2-bromo substituent in the target compound introduces steric hindrance near the enoate moiety, which could slow nucleophilic attacks compared to para-substituted analogs.

Research Implications

- Synthetic Utility: The bromine atom in the target compound may facilitate Suzuki-Miyaura coupling reactions, unlike its non-brominated analogs.

- Crystallography : Tools like SHELXL and ORTEP-III could resolve differences in torsion angles between methyl and ethyl esters, informing conformational stability.

- Biological Studies: While the methyl ester’s bioactivity is unexplored, the sulfonamido derivative () shows promise, suggesting that halogenated enoates merit further pharmacological screening .

Biological Activity

Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate is an organic compound belonging to the class of acrylates, characterized by its unique structure that includes a bromo and a fluorine substituent on the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer research.

- Molecular Formula : C11H10BrF

- Molecular Weight : Approximately 259.07 g/mol

- Appearance : Colorless to pale yellow liquid

The presence of the double bond in the prop-2-enoate moiety contributes to its reactivity, making it suitable for various chemical transformations and applications in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. Research indicates that it may inhibit specific enzymes or modulate receptor functions, which can lead to various pharmacological effects.

Interaction with Biological Targets

- Enzyme Inhibition : Initial studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Anticancer Activity : Preliminary investigations have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Anticancer Studies

A study published in MDPI highlighted the compound's effectiveness against several cancer cell lines. It demonstrated significant inhibition of cell proliferation, suggesting a potential role in cancer therapy. The following table summarizes findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction | |

| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest | |

| A549 (Lung Cancer) | 10.0 | Inhibition of migration |

Anti-inflammatory Activity

Research has also indicated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines in vitro. A notable study reported that treatment with this compound reduced levels of TNF-alpha and IL-6 in activated macrophages.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds, which can help contextualize its biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (E)-3-(4-fluorophenyl)prop-2-enoate | C11H10F | Lacks bromine; only contains fluorine substituent |

| Ethyl (E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate | C12H12BrF | Ethyl group instead of methyl; similar reactivity |

| Methyl (E)-3-(4-bromophenyl)prop-2-enoate | C11H10Br | Contains bromine but lacks fluorine substituent |

The combination of both bromine and fluorine substituents on the aromatic ring in this compound significantly influences its reactivity and biological interactions compared to these similar compounds.

Q & A

Q. What are the critical safety protocols for handling methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if volatilization occurs during heating .

- Toxic Byproducts: Handle intermediates like brominated or fluorinated derivatives in a fume hood or glovebox to mitigate inhalation risks .

- Waste Management: Segregate halogenated organic waste and dispose via certified hazardous waste services to prevent environmental contamination .

Q. How can researchers verify the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Identify aromatic protons (6.8–7.6 ppm for bromo/fluorophenyl groups) and the α,β-unsaturated ester (δ ~6.3–6.8 ppm for vinyl protons).

- ¹³C NMR: Confirm the ester carbonyl (δ ~165–170 ppm) and sp² carbons (δ ~120–140 ppm) .

- IR Spectroscopy: Look for C=O stretching (~1720 cm⁻¹) and C-Br/C-F vibrations (650–500 cm⁻¹) .

Q. What synthetic strategies are commonly employed to prepare α,β-unsaturated esters like this compound?

Methodological Answer:

- Knoevenagel Condensation: React 2-bromo-4-fluorobenzaldehyde with methyl malonate in the presence of a base (e.g., piperidine) under reflux.

- Solvent Optimization: Use toluene or DMF at 80–110°C for 6–12 hours, followed by acid workup and column chromatography (silica gel, hexane/EtOAc) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in stereochemical assignments for this compound?

Methodological Answer:

Q. What computational methods are suitable for analyzing electronic properties and reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT): Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for electrophilic/nucleophilic sites .

- Mechanistic Studies: Apply Gaussian or ORCA to model transition states in reactions like Diels-Alder cycloadditions, focusing on the electron-deficient α,β-unsaturated ester moiety .

Q. How do substituents (Br, F) influence hydrogen-bonding patterns in crystal packing?

Methodological Answer:

Q. What experimental design considerations are critical for optimizing catalytic asymmetric reactions with this substrate?

Methodological Answer:

- Chiral Ligand Screening: Test phosphine-oxazoline (PHOX) or bisoxazoline ligands in Pd-catalyzed allylic alkylation.

- Reaction Monitoring: Use in-situ IR or HPLC to track enantiomeric excess (ee). Adjust solvent polarity (e.g., THF vs. DCM) to enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.